3-(1-Oxoisochroman-3-carboxamido)benzoic acid
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Overview
Description
It has a molecular formula of C17H13NO5 and a molecular weight of 311.293 g/mol. This compound is known for its unique chemical structure, which includes an isochroman ring fused to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with an appropriate amine under specific conditions. One common method involves the use of EDC·HCl as a coupling agent in the presence of dry DMF as the solvent at room temperature for 12 hours . This reaction yields the desired compound with a high yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxoisochroman-3-carboxamido)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The compound can undergo substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinone derivatives, and substituted benzoic acid derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
3-(1-Oxoisochroman-3-carboxamido)benzoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that it may have therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Oxoisochroman-3-carboxamido)benzoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. For example, it has been shown to induce apoptosis in cancer cells by generating reactive oxygen species and activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1-Oxoisochroman-3-carboxamido)benzoic acid include other quinone derivatives and benzoic acid derivatives. Some examples are:
Lapachol: Another natural quinone compound with similar biological activities.
Benzoquinone: A simpler quinone compound with various industrial and research applications.
Hydroquinone: A reduced form of quinone with different chemical properties and applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique isochroman ring structure fused to a benzoic acid moiety. This structural feature contributes to its distinct chemical reactivity and biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO5/c19-15(18-12-6-3-5-11(8-12)16(20)21)14-9-10-4-1-2-7-13(10)17(22)23-14/h1-8,14H,9H2,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZLNVQQEXFVXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC(=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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